![molecular formula C15H19FN4O3 B5502509 2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)
2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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Description
Synthesis Analysis
Synthesis of compounds containing oxadiazole rings and dimethylamino groups typically involves multi-step reactions, starting from specific precursors such as chloroacetamides or acetoacetic esters, followed by cyclization and functionalization steps. For example, the synthesis of oxadiazole derivatives has been achieved through reactions involving esters, hydrazides, and subsequent cyclization to form the oxadiazole ring Rehman et al., 2013.
Molecular Structure Analysis
Molecular structure determination of compounds like the one often involves techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and mass spectrometry. These methods confirm the presence of key functional groups and the overall molecular architecture. For instance, the crystal structure of related compounds provides insight into the arrangement of atoms, molecular conformations, and potential intermolecular interactions Ding et al., 2006.
Scientific Research Applications
Antipsychotic Potential
- A study reported a compound with a similar structure showing antipsychotic-like properties in behavioral animal tests. It did not interact with dopamine receptors, differentiating it from traditional antipsychotic agents, and was metabolized into an active and toxic compound (Wise et al., 1987).
Analytical Chemistry Applications
- Another research focused on the detection of similar compounds in natural water, highlighting their relevance in environmental monitoring (Zimmerman, Schneider, & Thurman, 2002).
Radiopharmaceuticals
- A study explored the synthesis of a radioligand for imaging the translocator protein, demonstrating the compound's potential in radiopharmaceutical applications (Dollé et al., 2008).
Biochemical Research
- Research on fluoroionophores based on similar compounds showed their utility in biochemical studies, particularly in metal chelation and cellular staining (Hong et al., 2012).
Pharmacological Evaluations
- A study evaluated the pharmacological potential of related compounds, including their effects on tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, suggesting broad applications in medicinal chemistry (Faheem, 2018).
Antimicrobial Activity
- Synthesized derivatives of similar compounds were tested for antimicrobial and hemolytic activities, indicating their relevance in developing new antimicrobial agents (Gul et al., 2017).
properties
IUPAC Name |
2-(dimethylamino)-2-(4-fluorophenyl)-N-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O3/c1-20(2)14(10-4-6-11(16)7-5-10)15(21)17-8-13-18-12(9-22-3)19-23-13/h4-7,14H,8-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXKMEYRXUBYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=C(C=C1)F)C(=O)NCC2=NC(=NO2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide |
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